Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

Description

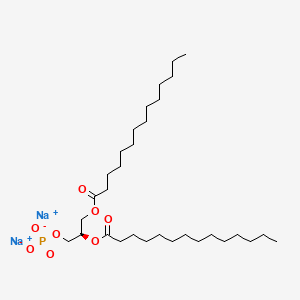

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate is a synthetic phospholipid derivative characterized by a glycerol backbone esterified with two tetradecanoyl (myristoyl) chains at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position, neutralized by a sodium ion. This amphiphilic structure enables its role as a surfactant or membrane-mimetic agent. It is structurally related to phosphatidylglycerol (PG) lipids but lacks a secondary hydroxyl group on the phosphate head, distinguishing it from naturally occurring phospholipids like phosphatidylcholine (PC) .

Key applications include:

- Drug delivery: Its ability to form stable liposomes or lipid nanoparticles due to its anionic phosphate headgroup and hydrophobic acyl chains .

- Surfactant replacement: Used in pulmonary surfactant formulations to reduce alveolar surface tension, as seen in colfosceril miristate (a clinical surfactant replacement agent) .

- Biophysical studies: Deuterated versions (e.g., C38H12D62NaO10P) are employed in NMR or neutron scattering to study lipid membrane dynamics .

Propriétés

IUPAC Name |

disodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H61O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;;/h29H,3-28H2,1-2H3,(H2,34,35,36);;/q;2*+1/p-2/t29-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJLELWCRYLVPG-SYXKTQFYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H59Na2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Phosphorylation of 1,2-Dimyristoyl-sn-glycerol

The core synthesis begins with 1,2-dimyristoyl-sn-glycerol, a precursor synthesized via enzymatic or chemical esterification of glycerol with myristic acid. Phosphorylation at the sn-3 position is achieved using phosphorus oxychloride (POCl₃) in anhydrous conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of glycerol attacks the electrophilic phosphorus center. Subsequent hydrolysis with sodium hydroxide yields the monosodium salt:

Critical parameters include reaction temperature (0–5°C to prevent acyl migration), stoichiometric excess of POCl₃ (1.5–2.0 equiv), and inert atmosphere to avoid hydrolysis.

Alternative Coupling Strategies

A modified approach involves coupling pre-formed phosphate derivatives with 1,2-dimyristoyl-sn-glycerol. For example, the lipid is reacted with a phosphorylated nucleophile (e.g., phosphoramidites) in the presence of activating agents like tetrazole. This method, adapted from nucleotide-lipid synthesis, employs:

-

Deprotection : Removal of protecting groups (e.g., isobutyryl) using methylamine in tetrahydrofuran (THF).

-

Coupling : Tetrazole-mediated activation of the phosphate group, followed by nucleophilic substitution with the lipid’s hydroxyl group.

-

Oxidation : Iodine/water/pyridine mixture converts the intermediate to a stable phosphate triester.

-

Deprotection and Neutralization : Acidic cleavage (trichloroacetic acid) of remaining protecting groups, followed by sodium bicarbonate wash to yield the monosodium salt.

Purification and Isolation

Flash Chromatography

Crude product purification utilizes silica gel flash chromatography with gradient elution. A typical protocol:

-

Eluent A : 1% methanol/dichloromethane (v/v) with 1% triethylamine (TEA).

-

Eluent B : 3% methanol/dichloromethane (v/v) with 1% TEA.

Triethylamine minimizes phosphate group adsorption to silica by neutralizing acidic sites. Fractions containing the target compound (Rf = 0.3–0.4 on TLC) are pooled and concentrated.

Solvent Recrystallization

For higher purity, the sodium salt is recrystallized from a mixture of ethyl acetate and hexane (1:3 v/v). Slow cooling to −20°C yields crystalline product with >99% purity by HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Thin-Layer Chromatography (TLC)

-

Mobile Phase : Chloroform/methanol/water (65:25:4 v/v/v).

-

Visualization : Charring with 10% sulfuric acid reveals a single spot at Rf = 0.37.

Formulation Considerations

Hydration and Bicelle Formation

-

Hydration Buffer : 10 mM phosphate buffer (pH 6.6), 0.15 mM sodium azide, 93% H₂O/7% D₂O.

-

Lipid Mixture : 15% w/v (150 mg/mL) total lipid (q = 2.8–3.5).

Challenges and Optimization

Acyl Migration

The sn-2 acyl group may migrate to the sn-3 position under acidic or high-temperature conditions. Maintaining pH > 6.0 during synthesis and storage mitigates this.

Sodium Counterion Exchange

Ion-exchange chromatography (Dowex 50WX8, Na⁺ form) ensures consistent sodium content, critical for reproducibility in lipid bilayer studies.

Applications in Research

Membrane Protein Reconstitution

Analyse Des Réactions Chimiques

Types of Reactions: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, tetradecanoic acid, and phosphate ions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid.

Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Hydrolysis: Glycerol, tetradecanoic acid, and phosphate ions.

Oxidation: Carboxylic acids and phosphoric acid.

Substitution: Various substituted phosphates depending on the nucleophile used.

Applications De Recherche Scientifique

Drug Delivery Systems

One of the primary applications of sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate is in the formulation of drug delivery systems. Its ability to form liposomes enhances the solubility and bioavailability of hydrophobic drugs.

- Liposome Formation : The compound can create stable lipid bilayers, which encapsulate therapeutic agents, thus facilitating their transport across biological membranes. This characteristic is crucial for improving the efficacy of poorly soluble drugs.

- Cellular Uptake Mechanisms : Research indicates that this compound can influence drug absorption rates and enhance cellular uptake mechanisms. It has been shown to modulate the activity of membrane-bound proteins, which can lead to improved therapeutic outcomes.

Biotechnology Applications

This compound is also utilized in various biotechnological applications:

- Gene Delivery : The compound has been explored for its potential in gene therapy as a vector for delivering nucleic acids into cells. Its ability to form nanoparticles can facilitate the transport of RNA or DNA molecules into target cells .

- Nanoparticle Development : The compound contributes to the development of lipid-based nanoparticles that can be used for targeted delivery of lipophilic diagnostic or therapeutic agents. This application is particularly relevant in cancer therapy and other diseases requiring precise drug targeting .

Membrane Dynamics and Cell Signaling

The interactions of this compound with biological membranes have significant implications for cell signaling and membrane dynamics:

- Influence on Membrane Properties : Studies have shown that this compound affects the fluidity and permeability of cellular membranes. These interactions can influence various cellular processes, including signal transduction pathways.

- Biological Activity : The compound has demonstrated notable biological activity in modulating immune responses and influencing cell behavior through its interactions with toll-like receptors (TLRs), which are crucial for innate immunity .

Case Studies

Several studies highlight the practical applications of this compound:

- Study on Liposomal Formulations : A study demonstrated that liposomes formulated with this compound significantly improved the delivery efficiency of an anticancer drug in vitro and in vivo models. The results indicated enhanced therapeutic effects while reducing side effects associated with conventional drug delivery methods .

- Gene Therapy Research : Another study investigated the use of this compound as a carrier for siRNA delivery. The findings showed successful transfection efficiency in target cells, suggesting its potential role in RNA interference therapies .

Mécanisme D'action

The mechanism of action of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is primarily based on its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Research Findings and Data

Enzymatic Stability

- The target compound’s phosphate group is susceptible to alkaline phosphatase (ALP)-mediated cleavage, but its C14 chains slow hydrolysis compared to shorter-chain analogs like dihexadecanoyl phosphatidic acid (PA) .

Phosphate cleavage rates :

Compound Cleavage Rate (nmol/min/mg ALP) Target compound 2.1 ± 0.3 DOCP (C18:1) 1.8 ± 0.2 PA (C16) 4.5 ± 0.4

Activité Biologique

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate is a phospholipid derivative that plays a significant role in biological systems, particularly in membrane dynamics and cellular signaling. This compound is characterized by its amphiphilic nature, allowing it to integrate into lipid bilayers and influence various biological activities.

Chemical Structure and Properties

- Molecular Formula : C34H66NaO10P

- Molecular Weight : 688.85 g/mol

- CAS Number : 200880-40-6

The compound features a glycerol backbone esterified with two tetradecanoic acid chains and a phosphate group, contributing to its surfactant properties. Its structure facilitates interactions with membrane proteins and lipids, making it an essential component in studying membrane biology.

This compound exhibits its biological activity through several mechanisms:

- Membrane Integration : The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This integration affects the functionality of membrane proteins and enzymes, modulating their activity.

- Signal Transduction : The phosphate group can act as a substrate for various kinases and phosphatases, influencing cellular processes such as proliferation, differentiation, and apoptosis.

- Drug Delivery Systems : Due to its ability to form liposomes, this compound is explored for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability in therapeutic applications .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Membrane Dynamics

Research indicates that this compound can significantly impact the stability and properties of lipid membranes. It has been utilized as a model phospholipid to investigate lipid-protein interactions that are crucial for understanding cell membrane structure and function .

Immunological Studies

In immunology, the compound has been shown to interact with Toll-like receptors (TLRs), particularly TLR2. Studies have demonstrated that lipopeptides containing similar structures can activate TLR2, leading to immune responses such as cytokine production . This highlights the potential of this compound in vaccine development and immune modulation.

Case Studies

- Lipid-Protein Interaction Studies : In one study, the integration of this compound into model membranes was shown to enhance the activity of certain membrane proteins involved in signal transduction pathways. This suggests its potential role in modulating cellular responses during stress conditions .

- Drug Delivery Applications : A formulation study demonstrated that liposomes composed of this compound effectively encapsulated paclitaxel, leading to improved therapeutic outcomes in cancer models compared to traditional formulations .

Comparative Analysis

The biological activity of this compound can be compared with similar phospholipids:

| Compound Name | Fatty Acid Chain Length | Membrane Integration | TLR Activity |

|---|---|---|---|

| This compound | Tetradecanoic acid | High | Moderate |

| Sodium (R)-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate | Tetradecanoic acid | Moderate | Low |

| Sodium (R)-2,3-bis(octadecanoyloxy)propyl phosphate | Octadecanoic acid | High | High |

This table illustrates how variations in fatty acid chain length can influence both membrane properties and biological activities.

Q & A

Q. What are the key analytical methods for confirming the stereochemical purity of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate during synthesis?

To verify stereochemical purity, researchers employ 31P NMR spectroscopy (162 MHz, Chloroform-d) to resolve phosphate group configurations, with characteristic δ values (e.g., δ -0.89 for specific stereoisomers) . High-resolution mass spectrometry (HRMS-ESI+) is used to confirm molecular weight (e.g., [M + Na]+ calculated for analogs: 1077.825; observed: 1077.826) . Polarimetry ([𝛼]𝐷20 measurements) further validates optical activity, such as +3.7° for the (R)-enantiomer .

Q. How can researchers assess the purity of this compound using chromatographic techniques?

Reverse-phase HPLC with evaporative light scattering detection (ELSD) is recommended for lipid analysis. A C18 column and gradient elution (e.g., methanol/water with 0.1% ammonium acetate) separate impurities. For phospholipid derivatives, thin-layer chromatography (TLC) on silica gel with chloroform/methanol/water (65:25:4 v/v) can visualize spots under UV or iodine vapor .

Q. What are the standard storage conditions to prevent degradation of this sodium phosphate lipid?

Store under inert gas (argon or nitrogen) at -20°C in sealed, light-protected vials. Avoid repeated freeze-thaw cycles, as hydrolysis of ester bonds can occur. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are advised to predict shelf life .

Advanced Research Questions

Q. How does the orientation of the phosphate headgroup influence membrane interactions in lipid nanoparticle (LNP) formulations?

The (R)-configuration and phosphate charge dictate dipole orientation, affecting membrane fusion and endosomal escape. Compared to zwitterionic phosphatidylcholines, the anionic headgroup of this compound reduces nonspecific protein adsorption ("anti-fouling") but may require charge-masking strategies (e.g., PEGylation) for in vivo stability . Surface plasmon resonance (SPR) studies with model membranes (e.g., DPPC/DPPG/cholesterol) quantify binding kinetics with mRNA or targeting ligands .

Q. What experimental strategies resolve contradictions in cellular uptake efficiency across studies using this lipid?

Discrepancies often arise from batch-to-batch variability in lipid composition or mRNA encapsulation efficiency. Mitigation strategies include:

Q. How can researchers optimize this lipid for pH-sensitive drug delivery systems?

Incorporate pH-responsive moieties (e.g., ortho ester linkages) into the tetradecanoyl chains. Use dissolution testing in simulated physiological buffers (pH 4.5–7.4) to monitor hydrolysis rates. Synchrotron small-angle X-ray scattering (SAXS) can track structural transitions (e.g., micelle-to-vesicle) under acidic conditions .

Methodological Considerations

Q. What in vitro assays are critical for evaluating the biocompatibility of this compound in mRNA delivery?

- Hemolysis assays (e.g., incubation with red blood cells at 37°C for 1 hr) to assess membrane disruption .

- MTS/PrestoBlue assays in BEAS-2B bronchial epithelial cells to quantify cytotoxicity at varying lipid:mRNA ratios .

- IL-6/IL-8 ELISA to measure pro-inflammatory cytokine release in primary immune cells .

Q. How do researchers validate the encapsulation efficiency of mRNA in lipid nanoparticles formulated with this compound?

Use RiboGreen fluorescence assays (quantifying unencapsulated RNA) with Triton X-100 to disrupt LNPs. Dynamic light scattering (DLS) and ζ-potential measurements confirm particle size (target: 80–120 nm) and surface charge (near-neutral for reduced RES clearance) .

Data Contradiction Analysis

Q. Why do some studies report superior endosomal escape with this lipid compared to DOTAP-based systems, while others show no difference?

Divergent results stem from differences in mRNA cargo length (e.g., short siRNA vs. full-length mRNA) and endosomal pH thresholds . Fluorescence resonance energy transfer (FRET)-based probes (e.g., pHrodo™ Red) can visualize escape kinetics in real time . Additionally, the lipid’s phase transition temperature (Tm) affects fusogenicity: lower Tm (e.g., due to unsaturated chains) enhances membrane fluidity and escape efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.